molecular formula C9H14O2 B151983 (E)-3-Cyclohexylacrylic acid CAS No. 56453-86-2

(E)-3-Cyclohexylacrylic acid

Cat. No. B151983
CAS RN: 56453-86-2
M. Wt: 154.21 g/mol
InChI Key: GYEYFOYXHNRMGO-VOTSOKGWSA-N
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Description

“(E)-3-Cyclohexylacrylic acid” is a chemical compound with the CAS Number: 56453-86-2 . It has a molecular weight of 154.21 and its IUPAC name is (2E)-3-cyclohexyl-2-propenoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “(E)-3-Cyclohexylacrylic acid” is C9H14O2 . The InChI code is 1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+ .


Physical And Chemical Properties Analysis

“(E)-3-Cyclohexylacrylic acid” is a solid at room temperature . It has a molecular weight of 154.21 .

Scientific Research Applications

1. Structural Studies in Material Science

(E)-3-Cyclohexylacrylic acid derivatives have been utilized in the study of molecular structures. For instance, Thirumurugan et al. (2006) explored cyclohexanedicarboxylates in cadmium and manganese, revealing insights into metal-oxygen-metal linkages and different structural conformations in crystallography (Thirumurugan, Avinash, & Rao, 2006).

2. Synthetic Chemistry

Research by Storz et al. (2003) demonstrated the synthesis of (S)-Cyclohexyl lactic acid, a component of selective E-selectin inhibitors, using various synthetic routes involving (E)-3-Cyclohexylacrylic acid related structures (Storz, Dittmar, Fauquex, Marschal, Lottenbach, & Steiner, 2003).

3. Applications in Chemical Genetic Assays

Derek S. Tan et al. (1999) utilized derivatives of (E)-3-Cyclohexylacrylic acid in the synthesis of polycyclic small molecules for chemical genetic assays, showcasing its role in exploring biological pathways and protein functions (Tan, Foley, Stockwell, Shair, & Schreiber, 1999).

4. Biosensor Development

In the field of biosensors, Peng et al. (2007) synthesized novel functionalized pyrroles, including derivatives of (E)-3-Cyclohexylacrylic acid, for constructing gene sensors. This research highlights the potential of such compounds in biosensor applications (Peng, Soeller, & Travas-sejdic, 2007).

5. Understanding Metabolic Pathways

Seiss et al. (2007) identified 2,3-epoxymethacrylic acid as an intermediate in the metabolism of dental materials, providing insights into the biochemical transformations of related compounds (Seiss, Nitz, Kleinsasser, Buters, Behrendt, Hickel, & Reichl, 2007).

6. Photoisomerization Studies

Van Der Zande et al. (2006) investigated the isomerization of compounds derived from (E)-3-Cyclohexylacrylic acid for the creation of patterned films, demonstrating its application in material science and engineering (Van Der Zande, Lub, Verhoef, Nijssen, & Lakehal, 2006).

7. Analytical Chemistry

Research by De Paoli et al. (2013) on psychoactive arylcyclohexylamines, involving structural analysis and characterization of compounds related to (E)-3-Cyclohexylacrylic acid, highlights its relevance in analytical chemistry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Safety And Hazards

The safety information for “(E)-3-Cyclohexylacrylic acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(E)-3-cyclohexylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEYFOYXHNRMGO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Cyclohexylacrylic acid

CAS RN

56453-86-2
Record name 56453-86-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Abe, K Nishikawa, H Fukuda, K Nakanishi, Y Tazawa… - Phytochemistry, 2012 - Elsevier
1-O-cis-cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals isolated from Spiraea thunbergii Sieb. It is suggested that it derives its strong inhibitory activity from cis-…
Number of citations: 41 www.sciencedirect.com
DY Sun, C Cheng, K Moschke, J Huang, WS Fang - Molecules, 2019 - mdpi.com
BACE1 inhibitory conjugates derived from two natural products, luteolin (1) and p-hydroxy-cinnamic acid (2), were subjected to systematic structure modifications, including various …
Number of citations: 6 www.mdpi.com
Z Wang, P Yu, G Zhang, L Xu, D Wang, L Wang… - Bioorganic & medicinal …, 2010 - Elsevier
A series of andrographolide derivatives were synthesized through a facile condensation reaction with different carboxylic acids. The new compounds were characterized and screened …
Number of citations: 58 www.sciencedirect.com
YP Zhang, Y You, JQ Zhao, XM Zhang… - The Journal of …, 2019 - ACS Publications
A highly diastereo- and enantioselective Michael/aldol cascade reaction of 2-mercaptobenzaldehyde and α,β-unsaturated 7-azaindoline amides has been developed. Using as low as 1 …
Number of citations: 21 pubs.acs.org
AJ Overy, J Clayden - 2015 - search.proquest.com
Spirocyclic & cyclic alpha-tertiary amines are frequently found in naturally occurring biological and synthetic molecules. Synthetic methods which allow the concise synthesis of such …
Number of citations: 2 search.proquest.com
A Verma, RJ Grams, BP Rastatter, WL Santos - Tetrahedron, 2019 - Elsevier
A method for the semi-reduction of alkynoic acids through an α-borylation and subsequent protodeborylation mechanism has been developed. The transition metal-free protocol is …
Number of citations: 5 www.sciencedirect.com
OM Hiltunen - 2020 - Helsingin yliopisto
Number of citations: 2
鈴木紳也 - 2018 - u-shizuoka-ken.repo.nii.ac.jp
第一章 序論 1 第二章 κ オピオイド受容体作動薬 5 第一節 TRK-820 を基にしたリガンド設計 5 第二節 10α 位水酸基誘導体の合成 7 第三節 17 位水酸基誘導体の合成 13 第四節 In vitro 薬理試験…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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